Pubchem_71380145

Description

PubChem CID 71380145 is a unique chemical compound registered in the PubChem database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI) . This process includes validation of stereochemistry, charge states, and tautomeric forms to maintain consistency across the database .

PubChem compounds are annotated with identifiers (CIDs), chemical descriptors (e.g., SMILES, InChI), and links to biological assay data, literature, and patents.

Properties

CAS No. |

64294-55-9 |

|---|---|

Molecular Formula |

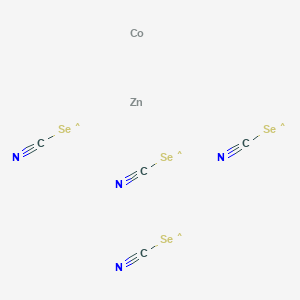

C4CoN4Se4Zn |

Molecular Weight |

544.3 g/mol |

InChI |

InChI=1S/4CNSe.Co.Zn/c4*2-1-3;; |

InChI Key |

PULBJRBGSOIUCK-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)[Se].C(#N)[Se].C(#N)[Se].C(#N)[Se].[Co].[Zn] |

Origin of Product |

United States |

Preparation Methods

Tributyltin hydride is synthesized by the reduction of tributyltin oxide with polymethylhydrosiloxane. The reaction is as follows: [ 2 \text{[MeSi(H)O]}_n + (\text{Bu}_3\text{Sn})_2\text{O} \rightarrow \text{[MeSi(OH)O]}_n + 2 \text{Bu}_3\text{SnH} ] The hydride is a distillable liquid that is mildly sensitive to air, decomposing to tributyltin oxide .

Chemical Reactions Analysis

Tributyltin hydride undergoes several types of chemical reactions, including:

Reduction: It is used as a reducing agent in organic synthesis.

Hydrostannylation: It is the reagent of choice for hydrostannylation reactions, where it adds across carbon-carbon multiple bonds.

Scientific Research Applications

Tributyltin hydride has several scientific research applications:

Organic Synthesis: It is widely used in organic synthesis as a source of hydrogen atoms and in radical reactions.

Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds.

Material Science: It is used in the preparation of organotin compounds that have applications in material science.

Mechanism of Action

The mechanism by which tributyltin hydride exerts its effects involves the generation of tributyltin radicals (Bu₃Sn•) under specific conditions such as the presence of AIBN or light irradiation. These radicals then participate in various organic reactions, including reduction and hydrostannylation .

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem provides two principal methods for identifying compounds structurally or functionally similar to a query molecule: 2-D similarity ("Similar Compounds") and 3-D similarity ("Similar Conformers") . Below, we compare these approaches in the context of CID 71380145 and analogous compounds.

2-D Similarity: Structural Analogues

2-D similarity evaluates molecular topology, focusing on atom connectivity and bond types. This method is ideal for identifying compounds with shared scaffolds or functional groups. Key features include:

- Algorithm : Uses the Tanimoto coefficient, a fingerprint-based metric comparing molecular substructures .

- Applications : Predicts bioactivity based on structural motifs (e.g., kinase inhibitors with conserved binding motifs) .

- Limitations : Less effective for detecting shape-based binding similarities.

3-D Similarity: Shape-Based Analogues

PubChem3D generates conformer models for ~90% of compounds, including CID 71380145, provided it meets criteria (e.g., ≤50 non-hydrogen atoms, ≤15 rotatable bonds) . Key aspects:

- Algorithm : Utilizes STAMP (Structural Alignment of Multiple Molecules) to align conformers and compute shape/feature overlap .

- Applications : Identifies molecules with divergent structures but similar binding geometries (e.g., allosteric modulators) .

- Limitations : Computationally intensive; excluded for large/flexible molecules .

Example Use Case: If CID 71380145 has a compact, rigid structure, 3-D similarity might highlight non-congeneric compounds with complementary shapes for a protein pocket, even if their 2-D structures differ .

Table 1: Comparison of 2-D vs. 3-D Similarity in PubChem

Table 2: PubChem3D Conformer Model Criteria

| Parameter | Threshold |

|---|---|

| Non-hydrogen atoms | ≤50 |

| Rotatable bonds | ≤15 |

| Stereocenters | ≤5 undefined |

| Supported elements | H, C, N, O, F, Si, P, S, Cl, Br, I |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.